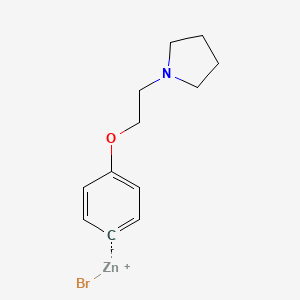
4-N-Pentylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Pentylphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is a versatile reagent that can be used in a number of laboratory experiments and applications. It is a colorless, crystalline solid that is soluble in organic solvents such as THF, benzene, and toluene. It has a melting point of ~50 °C and a boiling point of ~135 °C. 4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. It has been used in a wide range of scientific research applications, including the synthesis of small molecules, polymers, and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-N-Pentylphenylzinc bromide has been used in a wide range of scientific research applications. It has been used in the synthesis of small molecules, polymers, and pharmaceuticals. It has also been used in the synthesis of peptides, carbohydrates, and other organic compounds. It has been used in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. In addition, it has been used in the synthesis of organic catalysts and in the synthesis of organic light-emitting diodes.
Mecanismo De Acción
4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. In the reaction, the zinc bromide reacts with the 4-pentylphenol to form a zinc-bromide complex. The complex then reacts with the organic substrate to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction.
Biochemical and Physiological Effects
4-N-Pentylphenylzinc bromide is a reagent used in organic synthesis and is not intended for human or animal consumption. It is not known to have any direct biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-N-Pentylphenylzinc bromide is its versatility. It can be used in a wide variety of laboratory experiments and applications. It is also relatively easy to synthesize and is relatively inexpensive. However, it can be toxic if mishandled and should be used with caution. It is also not compatible with some organic solvents, such as water and alcohols, and should not be used in reactions involving these solvents.
Direcciones Futuras
There are a number of potential future directions for 4-N-Pentylphenylzinc bromide. It could be used in the synthesis of more complex organic compounds and pharmaceuticals. It could also be used in the synthesis of functionalized polymers and other materials. In addition, it could be used in the synthesis of new catalysts and in the development of new synthetic methods. Finally, it could be used in the development of new materials for use in organic light-emitting diodes and other optoelectronic devices.
Métodos De Síntesis
4-N-Pentylphenylzinc bromide is synthesized by reacting 4-pentylphenol with zinc bromide in an organic solvent such as THF. The reaction is typically carried out at room temperature, and the resulting product is a colorless crystalline solid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction. The reaction can be monitored by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
bromozinc(1+);pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXLQOSXJVQQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














